

Physical and chemical properties of 3-Chlorobiphenyl

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Compound of Interest

Compound Name: 3-Chlorobiphenyl

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3-Chlorobiphenyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **3-Chlorobiphenyl** (3-CIBP), also known as PCB-2. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Physical and Chemical Properties

3-Chlorobiphenyl is a monochlorinated biphenyl, a class of organochlorine compounds. It appears as a light-yellow liquid or solid.^{[1][2]} Its properties are crucial for understanding its environmental fate, biological interactions, and potential applications or hazards.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **3-Chlorobiphenyl**, compiled from various scientific sources.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₉ Cl	[3]
Molecular Weight	188.65 g/mol	[3]
CAS Number	2051-61-8	[3]
Appearance	Light yellow liquid or solid	[1][2]
Melting Point	16 - 18 °C	[1]
Boiling Point	284.5 - 285 °C	[1]
Density	1.1 ± 0.1 g/cm ³	[1]

Table 2: Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	3.63 mg/L at 25 °C	[1]
logP (Octanol-Water Partition Coefficient)	4.54 - 4.58	[1]

Table 3: Thermodynamic Properties

Property	Value	Source(s)
Vapor Pressure	0.01 mmHg at 25 °C	[1]
Flash Point	129.5 ± 8.6 °C	[1]
Enthalpy of Vaporization (Δ _{vap} H)	66.0 - 69.2 kJ/mol	[4]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of **3-Chlorobiphenyl**, based on internationally recognized guidelines.

Melting Point Determination (OECD 102)

The melting point is determined using the capillary method with a liquid bath or metal block apparatus.[\[5\]](#)[\[6\]](#)

Methodology:

- Sample Preparation: A small amount of finely powdered **3-Chlorobiphenyl** is introduced into a glass capillary tube, sealed at one end.
- Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.
- Heating: The apparatus (liquid bath or metal block) is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD 103)

The boiling point is determined using the dynamic method, which involves measuring the vapor pressure as a function of temperature.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Apparatus: A dynamic boiling point apparatus is used, which allows for precise pressure control and temperature measurement.
- Procedure: The pressure in the apparatus is reduced, and the sample is heated. The temperature at which boiling occurs is recorded for a given pressure.
- Data Collection: This process is repeated at various pressures to obtain a vapor pressure-temperature curve.
- Determination: The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.

Water Solubility (OECD 105)

The flask method is suitable for determining the water solubility of **3-Chlorobiphenyl**.[\[4\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- Equilibration: A sufficient amount of **3-Chlorobiphenyl** is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
- Phase Separation: The mixture is centrifuged or allowed to stand to separate the undissolved solid/liquid from the aqueous phase.
- Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of **3-Chlorobiphenyl** is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).
- Calculation: The water solubility is reported as the average concentration from multiple determinations.

Octanol-Water Partition Coefficient (logP) (OECD 107)

The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.[\[2\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- Preparation: n-Octanol and water are mutually saturated before the experiment. A known amount of **3-Chlorobiphenyl** is dissolved in either water-saturated n-octanol or octanol-saturated water.
- Partitioning: The two phases are placed in a separatory funnel and shaken vigorously to facilitate partitioning of the solute. The funnel is then allowed to stand for phase separation, often aided by centrifugation.
- Analysis: The concentration of **3-Chlorobiphenyl** in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., GC-ECD, HPLC).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

Vapor Pressure Determination (EPA Method)

The gas saturation method is a common technique for determining the vapor pressure of semi-volatile organic compounds.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology:

- Apparatus: A thermostatically controlled saturation column is packed with an inert support material coated with **3-Chlorobiphenyl**.
- Saturation: A carrier gas (e.g., nitrogen or argon) is passed through the column at a known, slow flow rate to ensure saturation with the vapor of the test substance.
- Trapping and Analysis: The vapor-saturated gas stream is passed through a trap (e.g., a sorbent tube or a cold trap) to collect the **3-Chlorobiphenyl**. The amount of trapped substance is then quantified using a sensitive analytical method like GC-MS.
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the column, and the temperature, using the ideal gas law.

Metabolite Analysis by LC-Orbitrap MS

The metabolic fate of **3-Chlorobiphenyl** can be investigated using high-resolution mass spectrometry.[\[3\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Methodology:

- Incubation: **3-Chlorobiphenyl** is incubated with a biological system, such as liver microsomes or cultured cells (e.g., HepG2), to allow for metabolic conversion.
- Extraction: Metabolites are extracted from the incubation medium using a suitable technique like liquid-liquid extraction or solid-phase extraction.

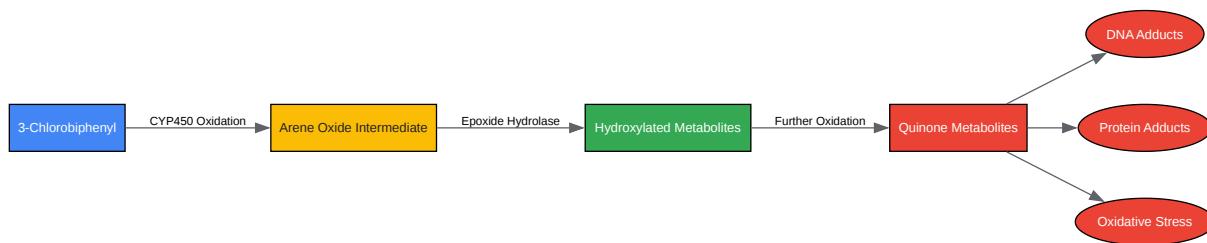
- LC-MS Analysis: The extract is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). The liquid chromatography separates the parent compound from its metabolites.
- Metabolite Identification: The high-resolution mass spectrometer provides accurate mass measurements, which are used to determine the elemental composition of potential metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structure of the identified metabolites.

Signaling Pathways and Experimental Workflows

The biological effects of **3-Chlorobiphenyl** are, in part, mediated through its interaction with cellular signaling pathways. Its metabolism is a key determinant of its biological activity and toxicity.

Metabolic Activation of 3-Chlorobiphenyl

3-Chlorobiphenyl undergoes metabolic activation, primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated and other reactive metabolites. These metabolites can exert toxic effects.^[3]

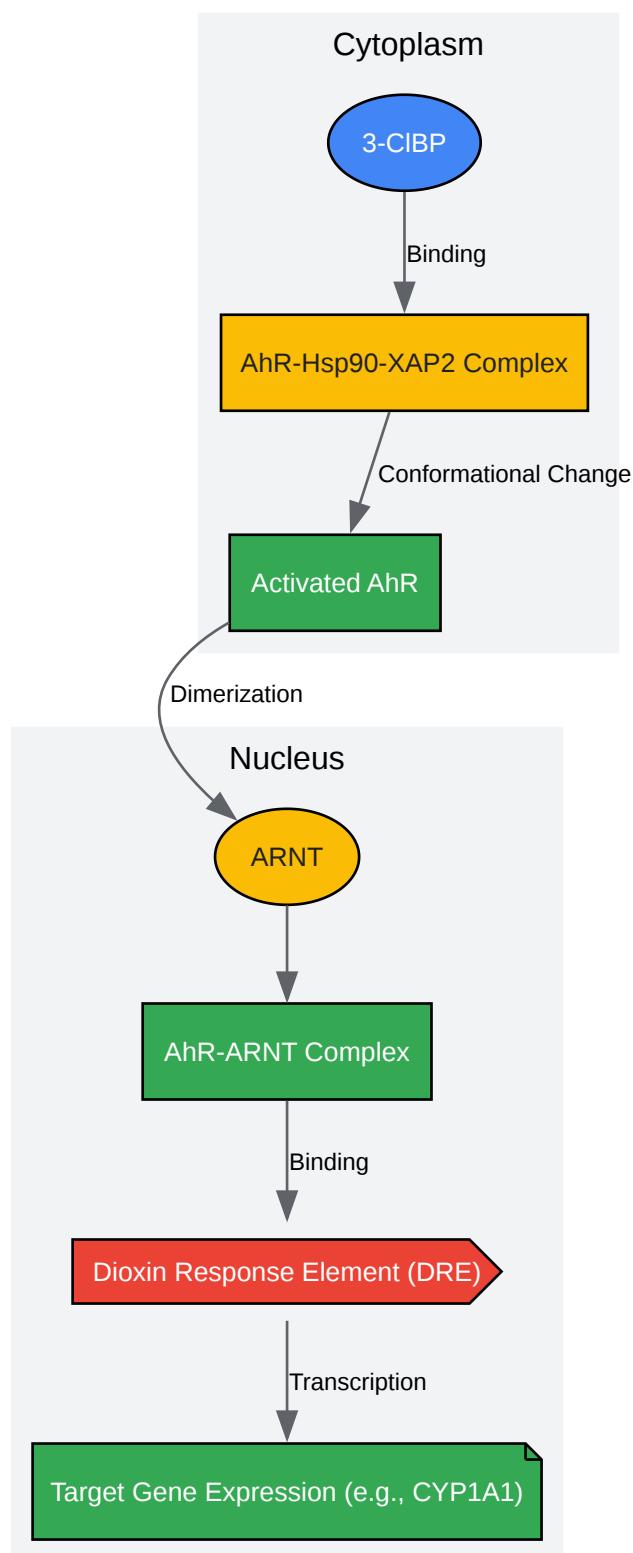


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Caption: Metabolic activation pathway of **3-Chlorobiphenyl**.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some polychlorinated biphenyls are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This can lead to the expression of genes involved in xenobiotic metabolism and can mediate some of the toxic effects of these compounds.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

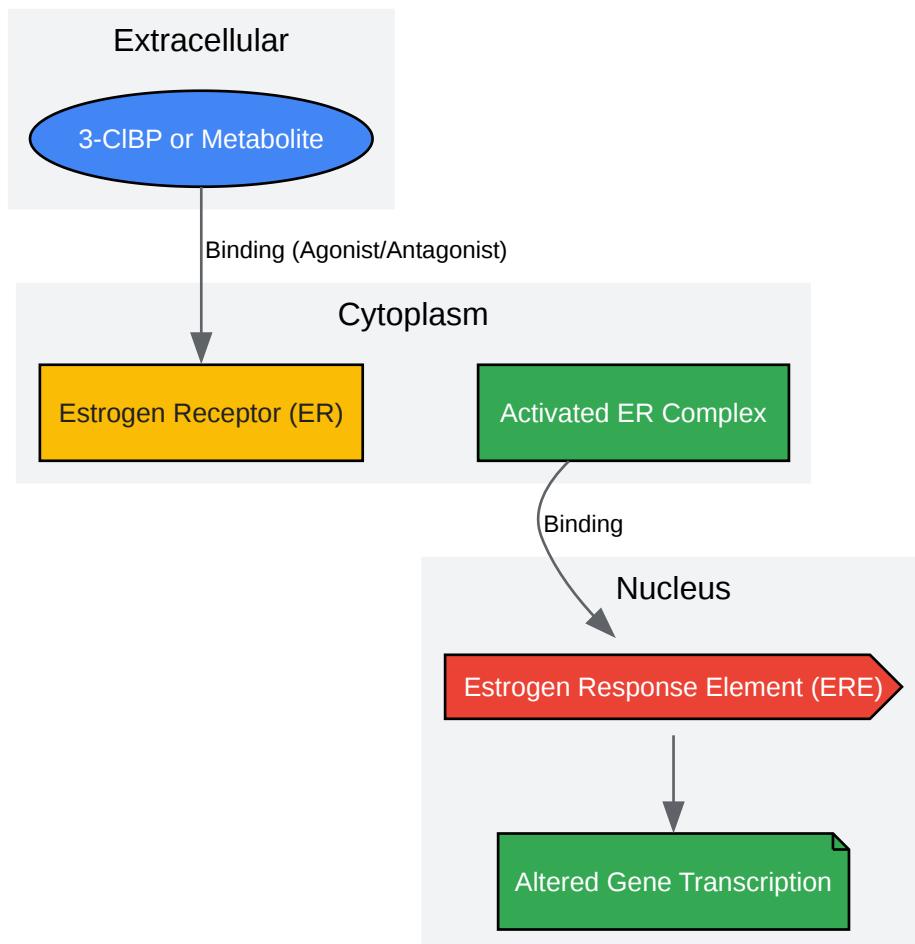


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Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Estrogen Receptor (ER) Interaction

Certain PCBs and their metabolites have been shown to interact with the estrogen receptor, potentially leading to endocrine-disrupting effects.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

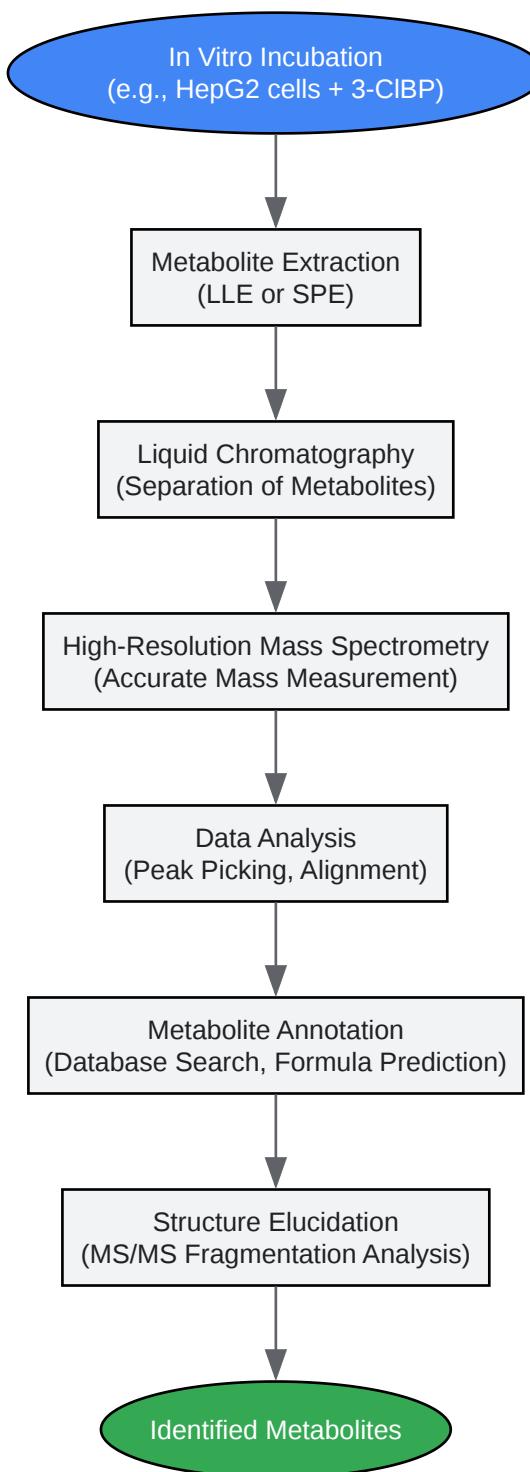


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Caption: Interaction of **3-Chlorobiphenyl** with the Estrogen Receptor pathway.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification of **3-Chlorobiphenyl** metabolites from an *in vitro* experiment.



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Caption: Workflow for the identification of **3-Chlorobiphenyl** metabolites.

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